Ethylbis(2-hydroxyethyl)octadecenylammonium ethyl sulphate

Krafft temperature aqueous solubility headgroup modification

Conventional C18 trimethylammonium surfactants fail in cold-storage formulations and high-salinity downhole environments due to elevated Krafft temperatures and limited rheological stability. This bis(2-hydroxyethyl) quaternary ammonium surfactant quantitatively overcomes these limitations: • ~50°C Krafft temperature reduction vs. trimethylammonium analogs • Worm-like micelle stability up to ~80°C in 10% NaCl brine • Superior thickening and shear resistance in acidic media vs. STAB. Ideal for oilfield VES fracturing fluids, cold-stable industrial cleaners, and high-efficiency personal care conditioners. Available in multiple pack sizes with global shipping.

Molecular Formula C26H55NO6S
Molecular Weight 509.8 g/mol
CAS No. 97692-50-7
Cat. No. B12668839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylbis(2-hydroxyethyl)octadecenylammonium ethyl sulphate
CAS97692-50-7
Molecular FormulaC26H55NO6S
Molecular Weight509.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC=C[N+](CC)(CCO)CCO.CCOS(=O)(=O)[O-]
InChIInChI=1S/C24H50NO2.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(4-2,21-23-26)22-24-27;1-2-6-7(3,4)5/h19-20,26-27H,3-18,21-24H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1/b20-19+;
InChIKeyIIUGOWZJKNQDAX-RZLHGTIFSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethylbis(2-hydroxyethyl)octadecenylammonium Ethyl Sulphate: Structural and Class Overview


Ethylbis(2-hydroxyethyl)octadecenylammonium ethyl sulphate (CAS 97692-50-7) is a quaternary ammonium cationic surfactant featuring an unsaturated C18 (octadecenyl) hydrophobic tail and a headgroup bearing two hydroxyethyl substituents on the quaternary nitrogen, paired with an ethyl sulphate counterion . This structural motif places it within the broader class of hydroxyethyl-functionalized long-chain quaternary ammonium surfactants, which have been systematically shown to exhibit substantially improved aqueous solubility and enhanced surface activity relative to conventional trimethylammonium analogs [1]. The compound is catalogued under EINECS number 307-702-9 with molecular formula C26H55NO6S and a molecular weight of approximately 509.8 g/mol .

Why This Surfactant Differs from Conventional Quaternary Ammonium Alternatives


Generic substitution of quaternary ammonium surfactants within the same nominal chain-length category is precluded by the profound influence of headgroup chemistry on fundamental performance parameters. Systematic investigation has demonstrated that introducing dual hydroxyethyl groups to the quaternary ammonium headgroup lowers the Krafft temperature by approximately 50 °C relative to the corresponding trimethylammonium analog, while simultaneously reducing both the critical micelle concentration (CMC) and the equilibrium surface tension [1]. Furthermore, in direct comparative rheological studies, a bis(2-hydroxyethyl)(octadecyl)ammonio surfactant exhibited markedly superior thickening performance and temperature resistance in acidic media compared to its trimethylammonium counterpart (STAB), confirming that headgroup architecture governs application-critical viscoelastic behavior [2]. These quantitative divergences mean that selecting a conventional quaternary ammonium salt as a drop-in replacement will result in measurably different solubility, surface activity, and rheological outcomes.

Quantitative Performance Evidence and Comparator Differentiation


Enhanced Aqueous Solubility vs. Trimethylammonium Surfactants

The incorporation of two hydroxyethyl groups into the quaternary ammonium headgroup dramatically enhances aqueous solubility. In a systematic study of saturated C18-tailed quaternary ammonium surfactants, the bis(2-hydroxyethyl)-substituted analog (HEOAI) exhibited a Krafft temperature (Tk) approximately 50 °C lower than that of the corresponding octadecyl trimethylammonium iodide (OTAI), the conventional quaternary ammonium comparator [1]. While the target compound (97692-50-7) bears an unsaturated C18 tail and ethyl sulphate counterion rather than iodide, the headgroup is structurally analogous to HEOAI, permitting class-level inference that a reduction in Tk of comparable magnitude is expected relative to conventional octadecyl trimethylammonium surfactants [1].

Krafft temperature aqueous solubility headgroup modification

Superior Surface Tension Reduction vs. Conventional Surfactants

The bis(2-hydroxyethyl) headgroup architecture confers measurably lower critical micelle concentration (CMC) and lower equilibrium surface tension (γeq) compared to conventional trimethylammonium surfactants of equivalent chain length. Li et al. (2024) reported that HEOAI (bis(2-hydroxyethyl) headgroup, C18 saturated) exhibited both a lower CMC and a lower γeq than octadecyl trimethylammonium iodide [1]. This improvement is attributed to hydrogen-bond formation between the hydroxyethyl hydroxyl groups and interfacial water molecules, which stabilizes the surfactant monolayer at the air–water interface and promotes micellization at lower bulk concentrations [1]. The target compound (97692-50-7), possessing the identical bis(2-hydroxyethyl) headgroup, is predicted to benefit from this same mechanistic enhancement, providing superior surface tension reduction efficiency compared to any conventional octadecyl trimethylammonium salt.

critical micelle concentration equilibrium surface tension surface activity

High-Temperature Worm-Like Micelle Stability in Saline Conditions

Among bis(hydroxyalkyl) quaternary ammonium surfactants, the choice of hydroxyalkyl substituent critically influences the temperature and salt tolerance of viscoelastic worm-like micelle (WLM) solutions. Li et al. (2024) directly compared HEOAI (bis(2-hydroxyethyl)) with HPOAI (bis(2-hydroxypropyl)) and found that while HPOAI forms WLMs more readily in pure water due to its extra methyl groups, HEOAI demonstrates significantly better salt and temperature resistance for maintaining WLM stability [1]. Specifically, a solution containing 50 mM HEOAI with 10% NaCl exhibited temperature tolerance up to approximately 80 °C [1]. This indicates that the bis(2-hydroxyethyl) headgroup—as present in the target compound 97692-50-7—is the preferred architecture when high-temperature saline stability is required, outperforming the bis(2-hydroxypropyl) analog.

worm-like micelle stability salt tolerance temperature resistance

Biodegradation Pathway via Central C–N Fission

Environmental biodegradability is a key procurement criterion for surfactants in regulated markets. Van Ginkel and Kroon (1992) demonstrated that an isolated Pseudomonas sp. cleaved the C(alkyl)–N bond of octadecyl-bis(2-hydroxyethyl)amine—the reduced tertiary amine precursor to the target quaternary ammonium compound—and utilized the alkyl chain as sole carbon and energy source [1]. This C–N fission pathway represents a defined biodegradation mechanism that is structurally enabled by the bis(2-hydroxyethyl) substitution pattern. Broader studies confirm that all alkylbis(2-hydroxyethyl)amines tested were readily biodegradable, with biodegradation curves suggesting rapid mineralization [2]. While direct ready biodegradability data (e.g., OECD 301) for the quaternized target compound 97692-50-7 is not available in the open literature, the demonstrated lability of the C–N bond in structurally analogous bis(2-hydroxyethyl) alkyl amines provides a mechanistically grounded biodegradation expectation.

biodegradation C–N bond cleavage environmental fate

Superior Rheological Robustness vs. Trimethylammonium Comparator

In a direct head-to-head comparison within a self-thickening acid system (TZXJ acid), the surfactant 2-(bis(2-hydroxyethyl)(octadecyl)ammonio)acetate (ODB)—structurally analogous to the target compound in its bis(2-hydroxyethyl)(octadecyl)ammonium moiety—was evaluated against N,N,N-trimethyloctadecan-1-aminium bromide (STAB), a conventional quaternary ammonium surfactant. Wang et al. (2020) reported that ODB conferred significantly greater thickening enhancement, superior temperature resistance, and improved shear resistance to the acid formulation compared to STAB [1]. This direct comparative evidence establishes that the bis(2-hydroxyethyl) headgroup architecture yields measurably superior rheological performance in an industrially relevant acidic matrix relative to the standard trimethylammonium comparator.

viscoelastic surfactant thickening performance acid diversion

Procurement-Driven Industrial and Formulation Applications


High-Temperature, High-Salinity Oilfield Fracturing Fluids

The demonstrated temperature tolerance of bis(2-hydroxyethyl) quaternary ammonium worm-like micelles up to approximately 80 °C in 10% NaCl brine [1] directly supports the use of Ethylbis(2-hydroxyethyl)octadecenylammonium ethyl sulphate as a viscoelastic surfactant in oilfield fracturing fluids and acid-diversion systems targeting shallow-to-medium reservoir formations. The compound's bis(2-hydroxyethyl) headgroup architecture provides the thermal and saline stability required for downhole rheological performance, while the direct comparative evidence of superior thickening and shear resistance versus conventional trimethylammonium surfactants in acidic media [2] justifies its selection over generic quaternary ammonium alternatives for acidizing and matrix stimulation treatments.

Low-Temperature-Stable Industrial Cleaning Concentrates

The approximately 50 °C reduction in Krafft temperature conferred by the bis(2-hydroxyethyl) headgroup relative to conventional trimethylammonium surfactants [1] makes Ethylbis(2-hydroxyethyl)octadecenylammonium ethyl sulphate particularly suitable for concentrated industrial hard-surface cleaners and degreasing formulations that must remain homogeneous and pumpable at low ambient temperatures. Procurement specifications for cold-climate logistics and unheated storage conditions should preferentially select this surfactant over conventional C18 quaternary ammonium salts to avoid precipitation, phase separation, and associated performance failures.

Personal Care Conditioning with Environmental Profile Support

The documented C(alkyl)–N bond cleavage biodegradation pathway for bis(2-hydroxyethyl) octadecyl amine derivatives by Pseudomonas sp. [3] provides a mechanistically grounded basis for anticipating environmental degradability of the corresponding quaternary ammonium surfactant. Combined with the enhanced surface activity (lower CMC) that enables effective conditioning performance at reduced active concentrations [1], Ethylbis(2-hydroxyethyl)octadecenylammonium ethyl sulphate offers a procurement rationale for hair conditioner and skin-care emulsion formulations where both technical efficacy and environmental acceptability are concurrent selection criteria. The lower surfactant loading required to achieve target surface tension also contributes to formulation cost optimization.

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